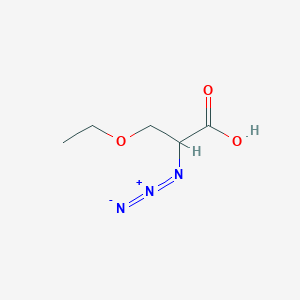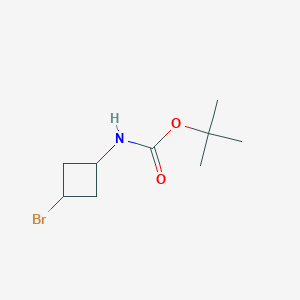
4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the core applications lies in the synthesis of novel compounds and the analysis of their structures. For instance, Albert and Taguchi (1973) reported on the synthesis of 4-amino-1,2,3-triazole derivatives, a process relevant for creating compounds with similar structural motifs to "4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide" (Albert & Taguchi, 1973). Such methodologies are crucial for generating diverse libraries of compounds for further biological evaluation.
Antiviral Activities
Research by Hebishy et al. (2020) presents a notable application in the development of benzamide-based 5-aminopyrazoles showing significant anti-avian influenza virus activity. This study underscores the potential of structurally similar compounds in contributing to antiviral research, indicating a broader application in designing novel antiviral agents (Hebishy et al., 2020).
Nootropic Agents
Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines, including derivatives that share structural similarities with the chemical , for their potential nootropic (cognitive-enhancing) effects. This study highlights the application of such compounds in the development of treatments for cognitive disorders, providing a foundation for future research in nootropic agents (Valenta et al., 1994).
Multicomponent Reactions
Wang et al. (2018) discussed the applications of isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, for synthesizing α-acyloxy and α-acetamido carboxamides. These reactions are pivotal in constructing complex molecules from simpler substrates, offering a versatile tool for synthesizing a wide range of structurally diverse compounds, including those related to "this compound" (Wang et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is another significant application. Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial properties, illustrating the potential of structurally related compounds in combating microbial infections (Bayrak et al., 2009).
Propiedades
IUPAC Name |
4-amino-N-[(4-methylsulfanylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-24-12-6-4-11(5-7-12)10-19-16(22)15-13(18)14(20-25-15)17(23)21-8-2-3-9-21/h4-7H,2-3,8-10,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVUPCOWQJTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2602920.png)



![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)



![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)


